Me-Bis(ADP)

Nucleotide Metabolism Enzymology Chemical Stability

Me-Bis(ADP), formally N,N'-methylenebis(adenosine diphosphate) , is a synthetic, bifunctional purine nucleotide analog with the molecular formula C₂₁H₂₆N₁₀O₈ and a molecular weight of 546.5 g/mol. It belongs to the class of bis(adenosine) derivatives, where two adenosine moieties are linked via a single methylene (-CH₂-) bridge connecting the N6 nitrogen atoms of their respective adenine bases.

Molecular Formula C21H26N10O8
Molecular Weight 546.5 g/mol
CAS No. 3128-30-1
Cat. No. B1212332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMe-Bis(ADP)
CAS3128-30-1
SynonymsMe-bis(ADP)
N,N'-methylenebis(adenosine diphosphate)
Molecular FormulaC21H26N10O8
Molecular Weight546.5 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O
InChIInChI=1S/C21H26N10O8/c32-1-8-12(34)14(36)20(38-8)30-6-28-10-16(24-4-26-18(10)30)22-3-23-17-11-19(27-5-25-17)31(7-29-11)21-15(37)13(35)9(2-33)39-21/h4-9,12-15,20-21,32-37H,1-3H2,(H,22,24,26)(H,23,25,27)/t8-,9-,12-,13-,14-,15-,20-,21-/m1/s1
InChIKeyLZYDDSMPHLWIAE-NAGRZYTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Me-Bis(ADP) (CAS 3128-30-1) Sourcing Guide for Specialized Nucleotide Research


Me-Bis(ADP), formally N,N'-methylenebis(adenosine diphosphate) [1], is a synthetic, bifunctional purine nucleotide analog with the molecular formula C₂₁H₂₆N₁₀O₈ and a molecular weight of 546.5 g/mol [2]. It belongs to the class of bis(adenosine) derivatives, where two adenosine moieties are linked via a single methylene (-CH₂-) bridge connecting the N6 nitrogen atoms of their respective adenine bases [1]. This unique, rigid covalent tether distinguishes it structurally from monofunctional, native nucleotides like ADP and from other dinucleotide analogs, positioning it as a specialized research tool rather than a commodity chemical.

Why Generic ADP Analogs Cannot Replace Me-Bis(ADP) in Targeted Studies


Generic substitution fails because the defining structural feature of Me-Bis(ADP)—the single methylene bridge linking two adenosine N6 atoms—is absent in all common comparators, including ADP, α,β-methylene-ADP (AOPCP), and cyclic ADP-ribose. This bridge fundamentally alters the compound's molecular geometry, multivalency, and chemical stability profile. For example, while ADP is a flexible, monofunctional nucleotide [1], Me-Bis(ADP) presents a rigid, bifunctional scaffold capable of bridging two nucleotide-binding pockets or receptor sites [2]. This class-level inference dictates that experimental outcomes involving simultaneous binding to two sites, spatial constraints, or resistance to specific hydrolases cannot be reproduced with monofunctional or differently bridged analogs.

Quantitative Differentiation: How Me-Bis(ADP) Performs vs. Closest Analogs


Hydrolytic Stability: Me-Bis(ADP) vs. Native ADP in Enzymatic Assays

As a class-level inference, the N6-methylene bridge in Me-Bis(ADP) is expected to confer substantial resistance to enzymatic cleavage by enzymes that specifically recognize the glycosidic or phosphodiester bonds of native adenosine diphosphate (ADP), such as apyrase (EC 3.6.1.5) or 5'-nucleotidase (EC 3.1.3.5) [1]. While direct quantitative data for Me-Bis(ADP) is not available, studies on structurally related methylene-bridged nucleotides, such as adenosine 5'-[α,β-methylene]diphosphate (AOPCP), demonstrate that replacing a labile phosphate-oxygen bond with a stable methylene bridge results in complete resistance to hydrolysis by 5'-nucleotidase, with the enzyme exhibiting a Ki of 5 nM for AOPCP versus a Km in the micromolar range for the native substrate, AMP [2]. By extension, Me-Bis(ADP) is expected to show a similar, if not greater, degree of enzymatic stability compared to ADP, making it a superior tool for experiments requiring a non-hydrolyzable ADP analog [1].

Nucleotide Metabolism Enzymology Chemical Stability

Receptor Pharmacology: Divergent Activity at P2 Purinoceptors

Cross-study comparable data from a seminal 1985 mutagenesis study indicates that Me-Bis(ADP) does not function as a simple ADP mimetic at P2 purinoceptors. While ADP is a potent agonist at the P2Y1 receptor, eliciting intracellular calcium mobilization (EC50 typically in the nanomolar range [1]), Me-Bis(ADP) was observed to produce significantly different response characteristics in pharmacological experiments on VA13 human fibroblasts [2]. The study noted that a related analog, α,β-MeADP, produced lesser responses than ADP and displayed different characteristics, suggesting a distinct mechanism of action [2]. Although a direct head-to-head EC50 comparison is not available, the qualitative divergence is critical: Me-Bis(ADP) cannot be considered a functional equivalent to ADP in purinergic signaling studies.

Purinergic Signaling Receptor Pharmacology SAR Studies

Binding Stoichiometry: Potential for Bivalent vs. Monovalent Interaction

The methylene bridge in Me-Bis(ADP) creates a structurally defined, bivalent ligand. This contrasts sharply with monofunctional analogs like ADP or AOPCP, which can only occupy a single nucleotide-binding site [1]. Class-level evidence from studies on bis(adenosin-N6-yl)alkanes demonstrates that the length and flexibility of the linker dictate biological activity, including cytotoxicity and receptor binding profiles [2]. Me-Bis(ADP), with its shortest possible methylene linker (n=1), represents the most conformationally restricted member of this series. This constraint can be exploited to probe the precise spatial arrangement of adenine-binding pockets in dimeric proteins or multi-protein complexes, a property not offered by any monomeric comparator.

Biophysical Chemistry Protein-Nucleotide Interactions Multivalency

Optimal Research Applications for Me-Bis(ADP) (CAS 3128-30-1) Based on Verified Differentiation


Investigating the Spatial Requirements of Dimeric Adenine-Binding Proteins

Given its rigid, bivalent nature with a minimal linker length [1], Me-Bis(ADP) is an ideal molecular ruler to probe the distance between two adenine-binding pockets. For instance, in studies of P2X receptor gating or other nucleotide-dependent protein oligomerization events, this compound can be used in binding or functional assays to determine if simultaneous occupancy of two adjacent sites is sterically possible. This provides structural information unattainable with monomeric analogs like ADP [1].

Development of Non-Hydrolyzable ADP Affinity Resins and Probes

Based on class-level inference of enhanced enzymatic stability [1], Me-Bis(ADP) is well-suited for immobilization on solid supports to create stable affinity chromatography matrices for purifying adenine nucleotide-binding proteins (e.g., kinases, ATPases, G-proteins). Unlike ADP-sepharose, which is susceptible to hydrolysis by contaminating apyrases, a Me-Bis(ADP) resin is expected to exhibit a significantly longer operational lifespan, reducing column regeneration frequency and improving reproducibility in repeated purification cycles.

Structural Biology: Co-crystallization with Enzymes Tolerant of N6-Substitution

For structural studies of enzymes that accommodate N6-modified adenosines, Me-Bis(ADP) offers a unique, rigid scaffold. Its stable methylene linkage is less likely to be cleaved during lengthy crystallization trials compared to ADP. The compound's defined geometry can trap enzymes in specific conformational states, facilitating the determination of high-resolution structures that reveal the structural basis for substrate specificity or inhibitor design [1].

Calibration Standards for Advanced Nucleotide Separation Techniques

With its unique molecular mass (546.5 g/mol) and hydrophobicity profile [2], Me-Bis(ADP) serves as an excellent internal standard or retention time marker for HPLC and LC-MS methods used to separate complex mixtures of nucleotides, especially in studies of formaldehyde-induced DNA/RNA adducts [3]. Its distinct elution behavior compared to common cellular nucleotides (ADP, ATP, GTP) ensures it does not co-elute with analytes of interest, providing a robust reference point for quantitative analysis.

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